molecular formula C11H11NO2S B14023120 5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol CAS No. 59484-46-7

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol

Cat. No.: B14023120
CAS No.: 59484-46-7
M. Wt: 221.28 g/mol
InChI Key: NQFFHKIRYLRMTF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-4-ol is unique due to its specific substitution pattern and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

59484-46-7

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1,3-thiazol-4-ol

InChI

InChI=1S/C11H11NO2S/c1-7-12-11(13)10(15-7)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3

InChI Key

NQFFHKIRYLRMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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